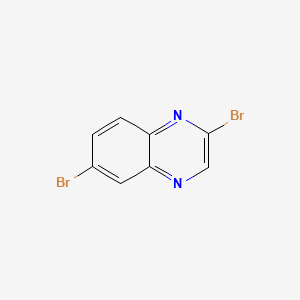

2,6-Dibromoquinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dibromoquinoxaline is a chemical compound with the molecular formula C8H4Br2N2 . It is used for research and development purposes .

Synthesis Analysis

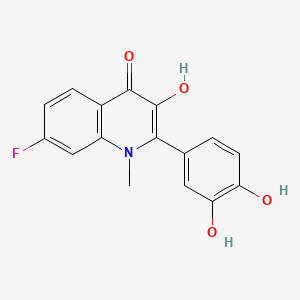

The synthesis of this compound and its derivatives often involves transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization . For instance, the Ackermann research group proposed a method for the synthesis of fused indole derivatives from secondary amines and 2,3-dibromoquinoxaline, using a one-pot Buchwald–Hartwig amination followed by a direct Pd-catalyzed С–Н bond functionalization .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two bromine atoms attached to the quinoxaline ring .Chemical Reactions Analysis

In the synthesis of indoloquinoxaline and its analogs, cross-coupling reactions have been prominently used over the last decade . A research group from India proposed a new, effective route for obtaining a broad range of biologically active N-substituted 6Н-indolo[2,3-b]quinoxalines in up to 98% yields by Ru(II)-catalyzed tandem ortho-С–Н functionalization reactions of 2-arylquinoxalines .Aplicaciones Científicas De Investigación

Electronics and Photonics : 2,6-Dibromoquinoxaline is used in the preparation of π-conjugated polyquinoxalines, which are important for their electrically conducting properties and potential application in light-emitting diodes (LEDs). These polymers exhibit strong fluorescence and can be used in blue-green light emitting diodes, indicating their significance in the field of electronics and photonics (Yamamoto et al., 1996).

Environmental Toxicology : The combination of 2,6-Dibromohydroquinone, a metabolite of this compound, and Cu(II) can induce synergistic DNA damage. This finding is significant in understanding the environmental and biological impacts of brominated phenolic pollutants (Shao et al., 2016).

Material Science : The chemical and electrochemical dehalogenation of this compound leads to the formation of poly(quinoxaline-2,6-diyl) with strong electron-accepting properties. This has implications for material science, particularly in the development of new materials with advanced electrical properties (Saito et al., 1993).

Biodegradation and Environmental Health : The biodegradation of compounds related to this compound, such as 2,6-dibromo-4-nitrophenol, by specific bacterial strains is an area of research that has implications for environmental health and pollution control (Min et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

2,6-dibromoquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDROOZZFHGBQAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680952 |

Source

|

| Record name | 2,6-Dibromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175858-10-3 |

Source

|

| Record name | 2,6-Dibromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.